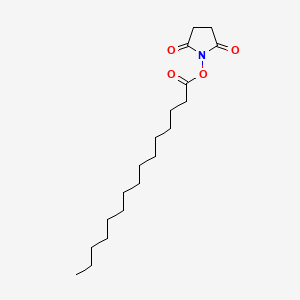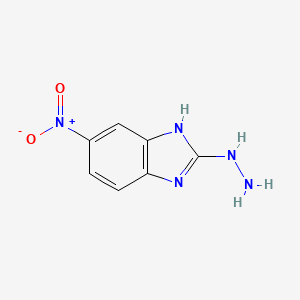
3,4-dihidronaftaleno-2-carboxilato de metilo
Descripción general
Descripción
Methyl 3,4-dihydronaphthalene-2-carboxylate: is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a derivative of naphthalene, featuring a methyl ester group attached to the 2-position of a dihydronaphthalene ring system
Synthetic Routes and Reaction Conditions:
Hydrogenation of Naphthalene-2-carboxylic Acid: One common synthetic route involves the hydrogenation of naphthalene-2-carboxylic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of naphthalene with methanol in the presence of an aluminum chloride (AlCl₃) catalyst.
Industrial Production Methods: The industrial production of Methyl 3,4-dihydronaphthalene-2-carboxylate typically involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and cost-effective synthesis.
Types of Reactions:
Oxidation: Methyl 3,4-dihydronaphthalene-2-carboxylate can undergo oxidation reactions to form various oxidized products, such as naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of different substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid, naphthalene-2,3-dione.
Reduction: 3,4-Dihydronaphthalene-2-ol, tetrahydronaphthalene derivatives.
Substitution: 3,4-Dihydronaphthalene-2-yl halides, 3,4-dihydronaphthalene-2-yl ethers.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3,4-dihydronaphthalene-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 3,4-dihydronaphthalene-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane integrity.
Anticancer Activity: Inhibits key enzymes or signaling pathways involved in cancer cell growth and survival.
Comparación Con Compuestos Similares
Naphthalene-2-carboxylic Acid: A closely related compound with similar chemical properties but lacking the methyl ester group.
Methyl Naphthalene-2-carboxylate: Another ester derivative of naphthalene with a different substitution pattern.
Tetrahydronaphthalene Derivatives: Compounds with additional hydrogenation steps, resulting in a fully saturated ring system.
Propiedades
IUPAC Name |
methyl 3,4-dihydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHWOYCAMVQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499903 | |
| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51849-37-7 | |
| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)


